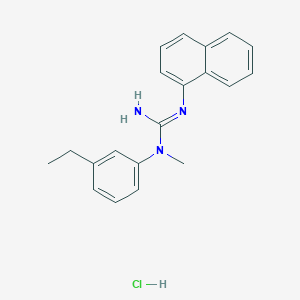

Aptiganel hydrochloride

概要

説明

セラスタットは、アプティガネルとしても知られており、N-メチル-D-アスパラギン酸 (NMDA) 受容体の非競合的アンタゴニストとして作用する低分子薬です。当初、Cenes Ltd. によって開発されました。 そして、脳卒中や外傷性脳損傷など、脳損傷における神経保護の可能性について研究されてきました .

準備方法

セラスタットの合成には、N-(3-エチルフェニル)-N-メチル-N’-1-ナフタレニルグアニジン塩酸塩の調製が含まれます。合成経路は、通常、以下のステップを含みます。

グアニジンコアの形成: これは、1-ナフチルアミンとシアナミドを反応させて、N-(1-ナフチル)グアニジンを形成することを含みます。

置換反応: 次に、N-(1-ナフチル)グアニジンを、塩基の存在下で3-エチルベンジルクロリドと反応させて、N-(3-エチルフェニル)-N-メチル-N’-1-ナフタレニルグアニジンを形成します。

塩酸塩の形成: 最後のステップは、遊離塩基を塩酸で処理することによる塩酸塩への変換です.

セラスタットの工業生産方法は、高収率と純度を確保するために、これらのステップの最適化と、大規模生産へのスケーラビリティを伴う可能性があります。

化学反応の分析

セラスタットは、以下を含むさまざまな化学反応を受けます。

酸化: セラスタットは、特定の条件下で酸化されて、酸化された誘導体を形成する可能性があります。

還元: この化合物は、特にグアニジン部分で還元反応を受ける可能性もあります。

置換: セラスタットは、特に芳香環で置換反応に関与する可能性があります。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求電子剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学的研究の応用

セラスタットは、その神経保護特性について広く研究されてきました。その主要な用途には、以下が含まれます。

科学的研究の応用

Cerestat has been extensively studied for its neuroprotective properties. Some of its key applications include:

Chemistry: Cerestat serves as a model compound for studying NMDA receptor antagonists and their chemical properties.

Biology: It is used in research to understand the role of NMDA receptors in neuronal function and neuroprotection.

Medicine: Cerestat has been investigated for its potential to protect against ischemic damage in conditions such as stroke and traumatic brain injury. .

作用機序

セラスタットは、脳内のグルタミン酸受容体の一種である NMDA 受容体に結合することで効果を発揮します。非競合的アンタゴニストとして作用することで、セラスタットは受容体の活性を阻害し、ニューロンへの過剰なカルシウム流入を防ぎます。 この作用は、脳卒中や外傷性脳損傷などの状態における細胞死につながる可能性のある興奮毒性からニューロンを保護するのに役立ちます .

6. 類似化合物の比較

セラスタットは、その特異的な結合特性と神経保護効果により、NMDA 受容体アンタゴニストの中でユニークです。類似の化合物には、以下が含まれます。

ケタミン: 麻酔薬と抗うつ効果を持つ別の NMDA 受容体アンタゴニスト。

メマンチン: アルツハイマー病の治療に使用され、NMDA 受容体アンタゴニストとしても作用します。

ジゾシルピン (MK-801): 主に研究設定で使用される強力な NMDA 受容体アンタゴニスト。

これらの化合物と比較して、セラスタットは NMDA 受容体に対する高い選択性を示し、虚血性状態における神経保護効果について特異的に研究されてきました .

類似化合物との比較

Cerestat is unique among NMDA receptor antagonists due to its specific binding properties and neuroprotective effects. Similar compounds include:

Ketamine: Another NMDA receptor antagonist with anesthetic and antidepressant properties.

Memantine: Used in the treatment of Alzheimer’s disease, it also acts as an NMDA receptor antagonist.

Dizocilpine (MK-801): A potent NMDA receptor antagonist used primarily in research settings.

Compared to these compounds, Cerestat has shown a higher selectivity for the NMDA receptor and has been specifically studied for its neuroprotective effects in ischemic conditions .

生物活性

Aptiganel hydrochloride, also known as CNS-1102 or Cerestat, is a compound that has been investigated primarily for its neuroprotective properties, particularly in the context of acute ischemic stroke. Its mechanism of action involves selective antagonism of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in excitotoxicity associated with neuronal injury. This article provides a detailed overview of the biological activity of this compound, focusing on clinical trials, pharmacokinetics, safety profiles, and comparative efficacy.

Aptiganel acts as a noncompetitive antagonist at the NMDA receptor's ion-channel site. By inhibiting excessive glutamate activity, it aims to prevent neuronal damage during ischemic events. The compound was shown to be effective in animal models of focal brain ischemia at plasma concentrations around 10 ng/mL .

Overview of Trials

Aptiganel was subjected to several clinical trials to evaluate its efficacy and safety in treating acute ischemic stroke. The most notable study was a nested phase 2/phase 3 randomized controlled trial conducted from July 1996 to September 1997 across 156 medical centers in multiple countries including the United States, Canada, and the UK. A total of 628 patients were enrolled, with treatments divided into three groups: high-dose aptiganel (5 mg bolus followed by 0.75 mg/h), low-dose aptiganel (3 mg bolus followed by 0.5 mg/h), and placebo .

Key Findings

- Primary Outcome : The primary endpoint was the Modified Rankin Scale (MRS) score at 90 days post-stroke onset. Results indicated no significant difference between the treatment groups and placebo (median MRS score = 3 for all groups; P = 0.31) .

- Mortality Rates : The mortality rate in the high-dose group was notably higher compared to placebo (26.3% vs. 19.2%; P = 0.06). The low-dose group had a mortality rate of 22.5% .

- Neurological Improvement : At day 7, patients receiving placebo showed slightly greater improvement on the NIH Stroke Scale compared to those receiving high-dose aptiganel (mean improvement -0.8 points vs. -0.9 points; P = 0.04) .

Table: Summary of Clinical Trial Outcomes

| Treatment Group | Median MRS Score at Day 90 | Mortality Rate (%) | NIH Stroke Scale Improvement |

|---|---|---|---|

| High-Dose Aptiganel | 3 | 26.3 | -0.9 |

| Low-Dose Aptiganel | 3 | 22.5 | Not specified |

| Placebo | 3 | 19.2 | -0.8 |

Pharmacokinetics

This compound exhibits a half-life of approximately 4 hours in humans, with a mean clearance rate of 18 mL/min/kg . It is highly protein-bound (88%) and primarily metabolized by the liver, with excretion occurring mainly via feces .

Safety Profile

In safety studies involving healthy volunteers and stroke patients, aptiganel was generally well tolerated; however, side effects included:

- Increased Blood Pressure : Significant elevations were noted post-administration.

- Central Nervous System Effects : Reports included sedation and hallucinations, particularly at higher doses .

- Adverse Events : Neurological disturbances such as blurred vision were also documented .

Case Studies and Observations

Although animal studies indicated promising neuroprotective effects, human trials revealed limited efficacy and potential harm when administered to an undifferentiated population of stroke patients . The independent data monitoring board ultimately recommended terminating the trial due to concerns over safety and lack of efficacy .

特性

IUPAC Name |

1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3.ClH/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19;/h4-14H,3H2,1-2H3,(H2,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAKVKWRMCAYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045762 | |

| Record name | Aptiganel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137160-11-3 | |

| Record name | Aptiganel hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137160113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aptiganel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APTIGANEL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40PWH14OXW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Cerestat?

A1: Cerestat functions as a non-competitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor, specifically targeting the ion channel associated with this receptor. [] This means it binds to a site distinct from the glutamate binding site and inhibits the flow of ions through the channel, preventing excessive NMDA receptor activity. []

Q2: How does Cerestat's affinity for NMDA receptors compare to its affinity for other receptors like nicotinic acetylcholine receptors?

A3: Research indicates that Cerestat exhibits a higher affinity for NMDA receptors compared to human α7 nicotinic acetylcholine receptors. [, ] While Cerestat can inhibit both receptor types, it does so at concentrations significantly lower for NMDA receptors. [] This selectivity is crucial for targeting NMDA receptor-mediated excitotoxicity while potentially minimizing off-target effects.

Q3: What in vitro and in vivo models have been used to investigate Cerestat's neuroprotective potential?

A3: Cerestat's neuroprotective effects have been explored in various experimental models. These include:

- Focal Cerebral Ischemia: Cerestat demonstrated neuroprotective effects in animal models of focal cerebral ischemia, mimicking stroke conditions. [, , , ]

- Traumatic Brain Injury: Studies using controlled cortical impact injury in rats revealed that Cerestat treatment reduced contusion volume, hemispheric swelling, and brain water content, indicating potential benefits in traumatic brain injury. [, ]

- Spinal Cord Injury: Research in a rat spinal cord contusion model showed that Cerestat, when administered after injury, provided a partial and delayed neuroprotective effect, suggesting possible applications in spinal cord injury. []

- Retinal Ischemia: While limited information is available in the provided abstracts, studies suggest that Cerestat has been investigated in animal models of retinal ischemia. [, ]

Q4: What is the current understanding of Cerestat's pharmacokinetic properties in humans?

A4: Clinical studies in healthy volunteers provided insights into Cerestat's pharmacokinetics:

- Administration: Intravenous infusion is the primary route of administration explored for Cerestat. []

- Clearance: Cerestat exhibits a clearance rate of approximately 125 +/- 55 L/h. []

- Volume of Distribution: The volume of distribution for Cerestat is estimated to be 537 +/- 1,261. []

- Tolerability and Side Effects: While generally well-tolerated at lower doses, Cerestat infusions in humans have been associated with dose-dependent side effects. These include elevated blood pressure, transient paresthesia, lightheadedness, euphoria, motor retardation, perceptual disturbances, and in rare cases, hallucinations. []

Q5: What are the limitations and challenges encountered in the development of Cerestat as a clinically viable neuroprotective agent?

A6: Despite promising preclinical findings, Cerestat, along with other first-generation NMDA antagonists like Selfotel and Eliprodil, faced setbacks in clinical trials for stroke and head trauma. []

- Therapeutic Index: A key challenge lies in achieving a sufficient therapeutic index, balancing efficacy with tolerable side effects. [] The observed dose-dependent central nervous system side effects highlight the need for improved compounds with a wider therapeutic window. []

Q6: What are the future directions for research on Cerestat and related compounds?

A6: While the clinical development of first-generation NMDA antagonists like Cerestat has encountered challenges, research in this field continues. Future directions include:

- Novel NMDA Antagonists: Developing next-generation NMDA antagonists with improved safety profiles and a wider therapeutic window is crucial. []

- Targeted Drug Delivery: Exploring targeted drug delivery strategies to enhance brain penetration and minimize systemic exposure could improve efficacy and reduce side effects. []

- Biomarker Identification: Identifying reliable biomarkers to predict treatment response and monitor potential adverse effects remains an important area of research. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。